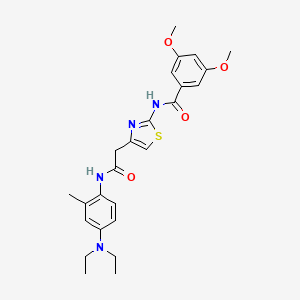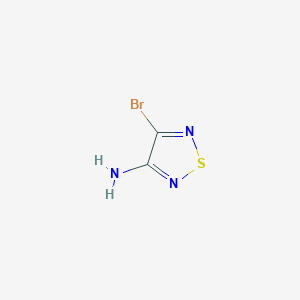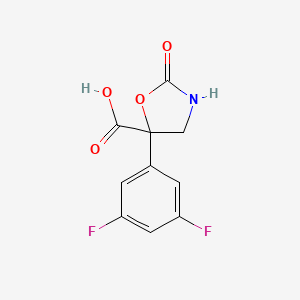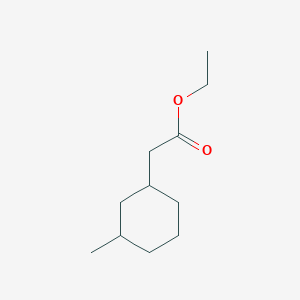
Ethyl(3-methylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(3-methylcyclohexyl)acetate is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers . The compound has a linear formula of C11H19BrO2 and a molecular weight of 263.177 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H19BrO2 . The compound has a molecular weight of 263.177 .
Wissenschaftliche Forschungsanwendungen
1. Microextraction and Analysis of Tetracyclines in Water
Ethyl acetate has been utilized in a novel method for the determination of tetracyclines in water samples. This involves an ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction combined with high-performance liquid chromatography. The inclusion of ethyl acetate significantly enhances the extraction efficiencies of tetracyclines, showing its potential in water analysis and environmental monitoring (Du et al., 2014).
2. Study of Exciplex Formation in Chemical Reactions
Research on the interaction between 3-methylindole and polar molecules like ethyl acetate has revealed insights into the formation of excited state complexes, known as exciplexes. This study contributes to our understanding of molecular interactions and fluorescence properties, which can have implications in fields like biochemistry and materials science (Lasser, Feitelson, & Lumry, 1977).
3. Isolation of Cranberry Proanthocyanidins
In the study of cranberry proanthocyanidins, which inhibit the adherence of certain Escherichia coli bacteria, ethyl acetate extracts were used. This highlights its application in the isolation and study of bioactive compounds, with potential implications in food science and microbiology (Foo, Lu, Howell, & Vorsa, 2000).
4. Synthesis of Cyclopropylidene Carbonsäureesters
Ethyl acetate is involved in the synthesis of cyclopropylidene carbonsäureesters, showcasing its role in organic synthesis and the development of new chemical compounds (Spitzner & Swoboda, 1986).
5. Bioactive Potentials of Secondary Metabolites
The study of secondary metabolites from mollusks revealed the isolation of compounds using ethyl acetate-methanol extracts. This research underscores the importance of ethyl acetate in the extraction and characterization of bioactive compounds, with implications in pharmacology and marine biology (Chakraborty & Joy, 2019).
Wirkmechanismus
Target of Action
Ethyl(3-methylcyclohexyl)acetate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes or receptors in biological systems . .
Mode of Action
Esters, including this compound, can interact with their targets through various mechanisms. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides
Biochemical Pathways
Esters are involved in numerous biochemical pathways. They can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also undergo trans-esterification reactions to form different esters
Pharmacokinetics
The pharmacokinetics of esters can vary widely depending on their structure and the biological system in which they are present. They can be absorbed, distributed, metabolized, and excreted by the body . .
Result of Action
For example, they can be hydrolyzed to produce carboxylic acids and alcohols, which can then participate in various biochemical reactions .
Action Environment
The action of this compound, like other esters, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances that can react with esters . .
Biochemische Analyse
Biochemical Properties
Ethyl(3-methylcyclohexyl)acetate, like other esters, is known to participate in various biochemical reactions . This reaction is reversible, and the ester can be reformed in the presence of an acid and alcohol .
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds such as ethyl acetate have been shown to have effects on cells. For instance, ethyl acetate extracts have shown cytotoxic effects on certain cancer cell lines
Molecular Mechanism
This reaction is reversible and can be influenced by factors such as pH and temperature .
Temporal Effects in Laboratory Settings
Related compounds such as ethyl acetate have been studied for their stability and degradation
Dosage Effects in Animal Models
Related compounds such as ethyl acetate have been studied for their effects at different dosages
Metabolic Pathways
Esters like this compound can be metabolized through hydrolysis to form alcohols and carboxylic acids .
Transport and Distribution
Related compounds such as ethyl acetate have been studied for their transport and distribution
Subcellular Localization
The localization of RNAs and proteins within cells is a well-studied field, and similar principles may apply to small molecules like this compound
Eigenschaften
IUPAC Name |
ethyl 2-(3-methylcyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-13-11(12)8-10-6-4-5-9(2)7-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNAIDJBODAJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)
![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)
![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)
![N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2890035.png)
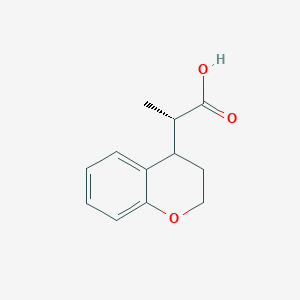
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![5-Chloro-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2890041.png)
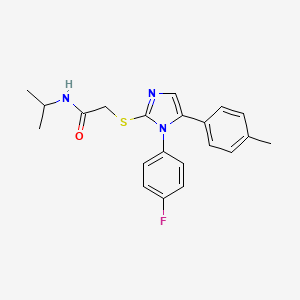
![3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2890043.png)
![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2890049.png)
